3',4'-Dichloropelargoanilide
Description
3',4'-Dichloropelargoanilide (CAS: 82-836-3) is a chlorinated aromatic compound with a molecular weight of 234.480 g/mol . Chlorinated aromatic compounds are often explored for their bioactivity, such as antimicrobial or anti-inflammatory properties, though specific studies on this compound remain unspecified in the referenced materials.
Properties
Molecular Formula |
C15H21Cl2NO |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)nonanamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-8-15(19)18-12-9-10-13(16)14(17)11-12/h9-11H,2-8H2,1H3,(H,18,19) |
InChI Key |
KSVLDJIGCFTTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in , share comparable molecular weights (234.480–234.500 g/mol) and structural motifs, making them relevant for comparative analysis:
| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|
| 3',4'-Dichloropelargoanilide | 234.480 | 82-836-3 | Dichlorophenyl, anilide backbone |
| Glutaric acid, but-3-yn-2-yl 4-acetylphenyl ester | 234.480 | 63-592-5 | Acetylphenyl ester, alkyne substituent |
| 11-(4-Chlorophenyl)-6,11-dihydrodibenzo[b,e]oxepin-11-ol | 234.500 | 11-420-2 | Chlorophenyl, dibenzoxepin scaffold |
| N-(3-Chlorophenyl)-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2,2,3,3,4,4,4-heptafluorobutanamide | 234.500 | 114-173-3 | Heptafluorobutanoyl groups, chlorophenyl |
Structural and Functional Differences
- Chlorine Substitution : Both this compound and 11-(4-Chlorophenyl)-dibenzooxepin-ol feature chlorine atoms on phenyl rings, which may enhance lipophilicity and binding to hydrophobic biological targets. However, the dichloro substitution in the former could increase steric hindrance compared to the single chlorine in the latter .
- Backbone Diversity : The anilide group in this compound contrasts with the ester group in Glutaric acid derivatives or the fluorinated acyl groups in N-(3-Chlorophenyl)-heptafluorobutanamide. These differences influence solubility and metabolic stability; fluorinated compounds, for example, often exhibit enhanced resistance to enzymatic degradation .
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